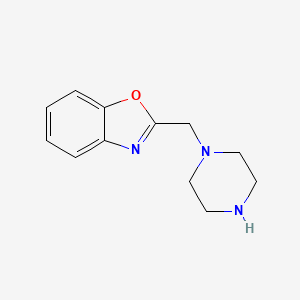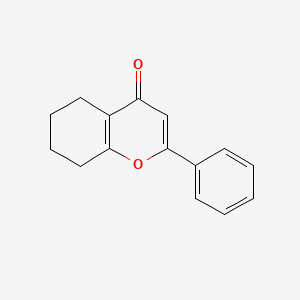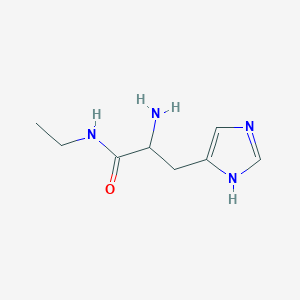
2-(Piperazinylmethyl)benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazinylmethyl)benzoxazole: is a chemical compound with the empirical formula C₁₁H₁₃N₃O. Its systematic name is 2-piperazin-1-yl-1,3-benzoxazole, and its CAS number is 111628-39-8 . This compound features a benzoxazole ring fused with a piperazine moiety.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(Piperazinylmethyl)benzoxazole. One common method involves the reaction of 2-aminobenzoxazole with piperazine under appropriate conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the product is isolated through crystallization or column chromatography.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Reactivity: 2-(Piperazinylmethyl)benzoxazole can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the piperazine or benzoxazole moieties.
Substitution: Substituents can be introduced at different positions on the benzoxazole ring or the piperazine nitrogen.
Other Transformations: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acylating agents.
Other Reactions: Acidic or basic conditions, as well as specific catalysts.
Major Products: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Detailed analysis of these products would require specific experimental data.
Applications De Recherche Scientifique
2-(Piperazinylmethyl)benzoxazole finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore in drug design.
Medicine: Potential therapeutic applications, although specific examples would require further investigation.
Industry: Its use in materials science or other industrial processes.
Mécanisme D'action
The exact mechanism by which 2-(Piperazinylmethyl)benzoxazole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare it with related benzoxazole derivatives. Its uniqueness may lie in its specific substitution pattern or functional groups.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
2-(piperazin-1-ylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15/h1-4,13H,5-9H2 |
Clé InChI |
VTGYXBVPFHWFMP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)

![Benzeneethanamine, 3-methoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B12127130.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B12127132.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)


amine](/img/structure/B12127154.png)

![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)

